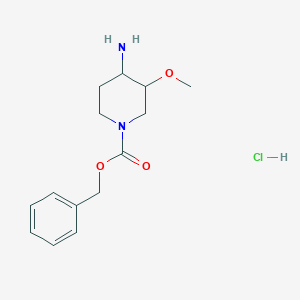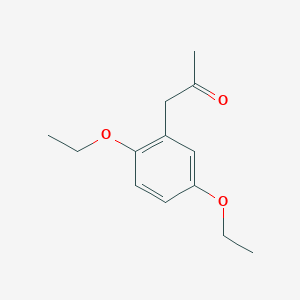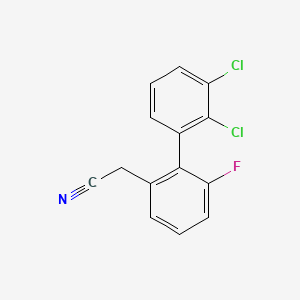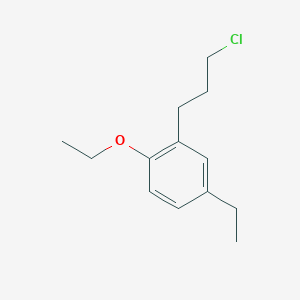
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are often conducted under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products include 1-(3-hydroxypropyl)-2-ethoxy-5-ethylbenzene, 1-(3-aminopropyl)-2-ethoxy-5-ethylbenzene, and 1-(3-mercaptopropyl)-2-ethoxy-5-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-5-ethylbenzene and 1-(3-chloropropyl)-2-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The chloropropyl group can act as a leaving group in substitution reactions, while the ethoxy and ethyl groups can stabilize intermediates through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
Tris(chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropyltrimethoxysilane: This compound is used in surface modification and as a coupling agent in various applications.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C13H19ClO |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-8-13(15-4-2)12(10-11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
SDSMHHNNDPEQHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



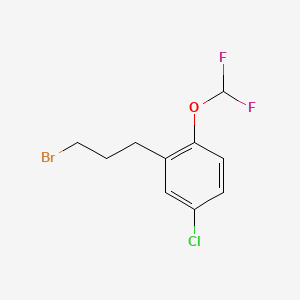


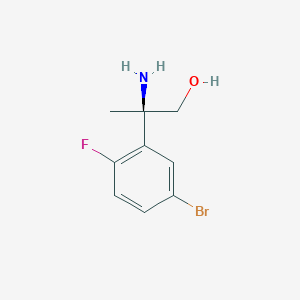
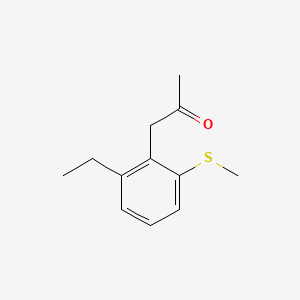
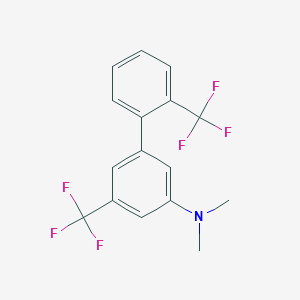
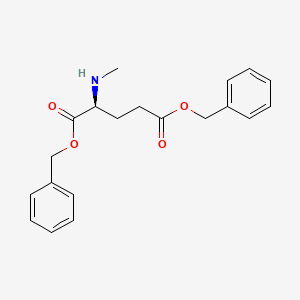
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
